4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
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Overview
Description
4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is a complex organic compound with the molecular formula C15H14N2O8S and a molecular weight of 382.35 g/mol . This compound is characterized by its unique structure, which includes methoxy, nitrophenyl, and sulfamoyl groups attached to a benzoic acid core .
Preparation Methods
The synthesis of 4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a methoxybenzoic acid derivative, followed by sulfonation and subsequent coupling with a methoxy-substituted aniline . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid include other sulfonamides and methoxy-substituted benzoic acids . For example:
4-Methoxybenzoic acid: Lacks the sulfonamide and nitrophenyl groups, making it less effective as an antibacterial agent.
Sulfanilamide: Contains a simpler structure with a sulfonamide group but lacks the methoxy and nitrophenyl substitutions.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Biological Activity
4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is a compound that has garnered attention for its biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Synthesis
The compound can be synthesized through a series of reactions involving benzoic acid derivatives and sulfamoyl groups. The general synthetic route involves:
- Formation of the Sulfamoyl Group : Reacting 4-methoxy-3-aminobenzoic acid with a suitable sulfamoyl chloride.
- Nitro Group Introduction : Using nitration techniques to introduce the nitro group at the 5-position of the methoxy-substituted phenyl ring.
The final product is characterized by techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Antiproliferative Activity
This compound has shown significant antiproliferative effects against various cancer cell lines. The following table summarizes its activity:
These values indicate that the compound is particularly effective against breast cancer cells (MCF-7), suggesting potential for further development in cancer therapeutics.
Antimicrobial Activity
The compound also exhibits antibacterial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:
This antibacterial activity indicates that the compound could serve as a lead structure for developing new antibiotics.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspases and modulation of apoptotic pathways.
- Oxidative Stress Induction : Some studies suggest that it may increase oxidative stress in cells, contributing to its antiproliferative effects without directly correlating with antioxidant properties .
Case Studies
Several studies have reported on the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A recent study demonstrated that treatment with the compound led to a reduction in cell viability and increased apoptosis markers compared to controls .
- Antibacterial Efficacy : In vitro assays showed that the compound effectively inhibited the growth of E. faecalis and S. aureus, supporting its potential use in treating infections caused by these pathogens .
Properties
IUPAC Name |
4-methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O8S/c1-24-12-6-4-10(17(20)21)8-11(12)16-26(22,23)14-7-9(15(18)19)3-5-13(14)25-2/h3-8,16H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDDAIOGRWGACF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.